Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a synthetic organic compound featuring a benzo[b]thiophene core substituted with a methyl ester at position 2 and a sulfonyl-linked piperazinyl group at position 2. The piperazine moiety is further modified with a 4-acetylphenyl substituent.
The acetyl group on the phenyl ring may enhance solubility or serve as a hydrogen-bond acceptor, influencing pharmacokinetic properties. The benzo[b]thiophene core provides aromaticity and planarity, which could improve binding affinity to biological targets compared to simpler heterocycles.
Properties
IUPAC Name |
methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-15(25)16-7-9-17(10-8-16)23-11-13-24(14-12-23)31(27,28)21-18-5-3-4-6-19(18)30-20(21)22(26)29-2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPJUNXTKPPRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of reaction progress. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety enhances its ability to bind to biological targets, while the benzo[b]thiophene core contributes to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural Differences and Implications
Thiophene-based analogs (e.g., ) may exhibit reduced metabolic stability due to smaller ring systems but could improve synthetic accessibility.
Piperazine Substituents: 4-Acetylphenyl (Target): The acetyl group introduces polarity, possibly improving solubility and enabling hydrogen bonding with targets. 2,4-Dimethylphenyl : Hydrophobic substituents may enhance membrane permeability but reduce aqueous solubility. 3-Methoxyphenyl : Methoxy groups can act as electron donors, modulating electronic effects on the piperazine ring.
Ester Groups :
Research Findings and Pharmacological Considerations
- Receptor Binding : Piperazine sulfonamides are frequently investigated for serotonin (5-HT) or dopamine receptor modulation. The 4-acetylphenyl group in the target compound may mimic tyrosine residues in receptor-binding pockets, a hypothesis supported by studies on structurally related CNS agents .
- Anticancer Potential: Benzo[b]thiophene derivatives have shown activity in kinase inhibition (e.g., Bcr-Abl or EGFR), though specific data for the target compound are lacking .
- Safety Profiles : Ethyl ester analogs (e.g., ) require strict handling protocols (P201-P210 codes), suggesting similar precautions for the methyl ester target compound .
Biological Activity
Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Formula : CHNOS
- CAS Number : 932354-03-5
- Molecular Weight : 378.46 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperazine and sulfonamide moieties have shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
A study conducted on a series of benzo[b]thiophene derivatives demonstrated that modifications on the piperazine ring could enhance cytotoxicity against human cancer cell lines. The compound's structure suggests it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| Compound B | A549 (Lung Cancer) | 3.8 | Inhibition of cell cycle progression |
| This compound | HeLa (Cervical Cancer) | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar piperazine derivatives have been reported to exhibit antibacterial and antifungal activities.
Research Findings
In vitro tests revealed that derivatives of the compound showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of the compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been linked to serotonin receptor modulation, which is crucial in managing conditions like anxiety and depression.
Case Study: Serotonin Receptor Interaction
A study examining the binding affinity of related piperazine compounds to serotonin receptors indicated that modifications to the sulfonamide group significantly influenced receptor affinity, suggesting a pathway for developing antidepressant medications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Piperazine Substitution : Variations in substituents on the piperazine ring can enhance binding affinity and selectivity.
- Sulfonamide Group : The presence and position of sulfonamide groups are crucial for maintaining biological activity.
- Benzo[b]thiophene Core : This moiety contributes to the overall stability and interaction profile with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
